molecular formula C9H10O3 B1603605 3-Ethoxy-5-hydroxybenzaldehyde CAS No. 951800-15-0

3-Ethoxy-5-hydroxybenzaldehyde

Cat. No.: B1603605
CAS No.: 951800-15-0
M. Wt: 166.17 g/mol
InChI Key: ZPFSCROWMOQKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-5-hydroxybenzaldehyde is an organic compound with the molecular formula C9H10O3. It is a derivative of benzaldehyde, characterized by the presence of an ethoxy group at the third position and a hydroxyl group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxy-5-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the ethylation of 5-hydroxybenzaldehyde. This reaction typically uses ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the same ethylation process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to 3-ethoxy-5-hydroxybenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can participate in nucleophilic substitution reactions, forming various ethers and esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 3-ethoxy-5-hydroxybenzoic acid.

    Reduction: 3-ethoxy-5-hydroxybenzyl alcohol.

    Substitution: Various ethers and esters depending on the substituent used.

Scientific Research Applications

3-Ethoxy-5-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-5-hydroxybenzaldehyde depends on its application. In biological systems, it may interact with cellular components through its hydroxyl and aldehyde groups, potentially affecting enzyme activity and cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests it could interact with proteins and nucleic acids.

Comparison with Similar Compounds

    3-Ethoxy-4-hydroxybenzaldehyde:

    5-Ethoxy-2-hydroxybenzaldehyde: Another isomer with different positioning of the ethoxy and hydroxyl groups, leading to different chemical properties and applications.

Uniqueness: 3-Ethoxy-5-hydroxybenzaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. This makes it particularly useful in certain synthetic pathways and applications where other isomers may not be as effective.

Properties

IUPAC Name

3-ethoxy-5-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-12-9-4-7(6-10)3-8(11)5-9/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFSCROWMOQKNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621913
Record name 3-Ethoxy-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951800-15-0
Record name 3-Ethoxy-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-5-hydroxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Ethoxy-5-hydroxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Ethoxy-5-hydroxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Ethoxy-5-hydroxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Ethoxy-5-hydroxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Ethoxy-5-hydroxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.